Salicylaldehyde phenylhydrazone

Übersicht

Beschreibung

Salicylaldehyde phenylhydrazone is a chemical compound with the linear formula C13H12N2O . Its molecular weight is 212.253 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Salicylaldehyde phenylhydrazone can be synthesized by refluxing (p-nitrophenyl)hydrazine with 4-substituted salicylaldehydes . Another method involves the Schiff base reaction between salicylaldehyde and N,N’-dibenzylethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of Salicylaldehyde phenylhydrazone is represented by the formula C13H12N2O . The percent composition is C 73.57%, H 5.70%, N 13.20%, O 7.54% .

Chemical Reactions Analysis

The fluorescence intensity of Salicylaldehyde phenylhydrazone, in 1:1 (v/v) CH3OH:H2O, was enhanced by 100 times with a blue shift in emission maximum, on interaction with Pb2+ ion . No enhancement in fluorescent intensity was observed on interaction with metal ions -Na+, K+, Ca2+, Cu2+, Ni2+, Zn2+, Cd2+and Hg2+ .

Physical And Chemical Properties Analysis

The molecular weight of Salicylaldehyde phenylhydrazone is 212.25 . The percent composition is C 73.57%, H 5.70%, N 13.20%, O 7.54% .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probing for Lead (II) Ions

Salicylaldehyde phenylhydrazone has been identified as a highly selective fluorescent probe for detecting lead (II) ions. When in a mixture of methanol and water, the compound exhibits a significant increase in fluorescence intensity upon interaction with Pb^2+ ions, with a blue shift in emission maximum . This specificity is crucial for environmental monitoring and biological applications, as lead contamination is a significant concern due to its toxicity and prevalence in nature .

Antioxidant Activity

Derivatives of Salicylaldehyde phenylhydrazone have been synthesized and shown to possess antioxidant properties. These compounds have been evaluated for their ability to scavenge free radicals, reduce power, chelate metals, and exhibit total antioxidant activity . The antioxidant potential of these derivatives makes them valuable for research into oxidative stress-related diseases and the development of protective agents .

Photoinduced Electron Transfer Mechanism

The interaction of Salicylaldehyde phenylhydrazone with Pb^2+ ions has been found to occur via a photoinduced electron transfer (PET) mechanism . This process is significant in the study of fluorescence signaling and the development of sensors that can detect trace amounts of analytes with high sensitivity and selectivity .

Complexation with Metal Ions

Research has demonstrated that Salicylaldehyde phenylhydrazone forms a 1:1 complex with Pb^2+ ions, which has been confirmed through fluorescent and UV/Visible spectroscopic data . Understanding the complexation behavior of this compound with metal ions can lead to advancements in coordination chemistry and the synthesis of new materials .

Environmental Monitoring

Due to its selective interaction with lead (II) ions, Salicylaldehyde phenylhydrazone can be used in environmental monitoring to detect the presence of lead in various sources, such as air, water, and soil . This application is vital for assessing and managing the risk of lead pollution in the environment .

Biological Implications

Lead toxicity affects almost every organ system in the body, particularly the nervous system. The ability of Salicylaldehyde phenylhydrazone to selectively bind to lead (II) ions makes it a potential tool for studying the biological implications of lead exposure and for developing therapeutic strategies .

Wirkmechanismus

Target of Action

Salicylaldehyde phenylhydrazone primarily targets lead (II) ions (Pb2+) . Lead is a heavy metal ion that plays a significant role in various physiological processes and can have a profoundly detrimental effect on organisms .

Mode of Action

The interaction of salicylaldehyde phenylhydrazone with its target, Pb2+, results in a significant enhancement of the compound’s fluorescence intensity . The signal transduction occurs via a photoinduced electron transfer (PET) mechanism .

Biochemical Pathways

Lead toxicity can affect almost every organ and system in the human body, particularly the nervous system .

Pharmacokinetics

The compound’s ability to interact selectively with pb2+ ions suggests it may have unique bioavailability characteristics in the presence of these ions .

Result of Action

The primary result of salicylaldehyde phenylhydrazone’s action is the enhancement of its fluorescence intensity upon interaction with Pb2+ ions . This makes it a highly selective fluorescent probe for Pb2+, facilitating its detection in various environments .

Action Environment

The action of salicylaldehyde phenylhydrazone can be influenced by environmental factors. For instance, its fluorescence intensity is enhanced in a 1:1 (v/v) CH3OH:H2O environment upon interaction with Pb2+ ions . This suggests that the compound’s action, efficacy, and stability may vary depending on the chemical composition of its environment.

Zukünftige Richtungen

The development of effective fluorescent probes for distinguishing lead ions from alkali, alkaline earth metal, and transition metal ions is quite important for detecting the presence of lead (II) in contaminated sources as well as in the human body . Salicylaldehyde phenylhydrazone, due to its sensitivity, simplicity, and adaptability to different platforms, could facilitate routine screening .

Eigenschaften

IUPAC Name |

2-[(E)-(phenylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERARPRVBWDEBA-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylaldehyde phenylhydrazone | |

CAS RN |

614-65-3, 1271144-56-9 | |

| Record name | Salicylaldehyde phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzaldehyde phenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-((2-phenylhydrazono)methyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLALDEHYDE PHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17CTW03UJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

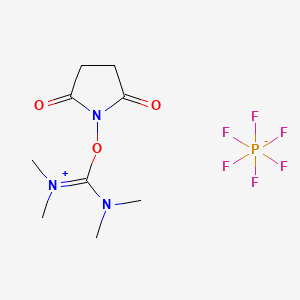

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Salicylaldehyde phenylhydrazone (C13H12N2O) has a molecular weight of 212.25 g/mol. Spectroscopic data, including IR, UV, 1H-NMR, and 13C-NMR, have been used to confirm its structure. [, , ]

A: Salicylaldehyde phenylhydrazone acts as a bidentate ligand, coordinating to metal ions through both the phenolic oxygen and the nitrogen atom of the hydrazone group. This leads to the formation of metal complexes with various geometries, including square planar and octahedral. [, , ]

A: Yes, Salicylaldehyde phenylhydrazone can be used as an indicator for titrating organometallic reagents, specifically Grignard reagents. It offers a more cost-effective alternative to reagents like 1-pyreneacetic acid and diphenyl ditelluride. []

A: Salicylaldehyde phenylhydrazone, when immobilized on silica, has been investigated as a catalyst for the hydrolysis of cellulose. []

A: Yes, research has focused on synthesizing and characterizing p-substituted Salicylaldehyde phenylhydrazone derivatives. These studies examined the impact of structural modifications on antioxidant activity, demonstrating that the length of the substituent chain influences the overall activity. []

A: Studies have shown that Salicylaldehyde phenylhydrazone and its metal complexes possess cytotoxic activity against the MCF-7 cell line. Furthermore, these compounds exhibit antibacterial and antifungal activities, with some metal complexes, particularly those of nickel and copper, displaying higher antifungal activity than standard drugs. [, ]

A: Salicylaldehyde phenylhydrazone can be synthesized by reacting salicylaldehyde with phenylhydrazine. This reaction can be performed using traditional solvents like ethanol or greener alternatives like crude glycerol obtained from biodiesel production. []

A: Research suggests that Salicylaldehyde phenylhydrazone displays high selectivity towards lead (II) ions, making it a potential candidate for a fluorescent lead (II) probe. []

A: Yes, reactions of Salicylaldehyde phenylhydrazone with bis(π–η5:σ–η1-pentafulvene)titanium complexes have been investigated. These reactions result in the formation of hydrazonido and hydrazido titanium complexes exhibiting various coordination modes, including κ2N,N, κ1N, and κ3N,N,O. []

A: Research has explored the use of Salicylaldehyde phenylhydrazone derivatives as nitrogen sources for antibiotic production by Streptomyces hygroscopicus CH-7. Notably, the use of salicylaldehyde-thiosemicarbazone led to the highest yields of Hexaene H-85 and Azalomycine B. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/no-structure.png)